N-(2-Bromo-5-fluorophenyl)methanesulfonamide

Description

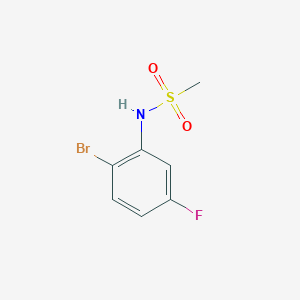

N-(2-Bromo-5-fluorophenyl)methanesulfonamide: is a chemical compound with the molecular formula C7H7BrFNO2S and a molecular weight of 268.11 g/mol . It is characterized by the presence of a bromine atom at the 2-position and a fluorine atom at the 5-position on a phenyl ring, which is further substituted with a methanesulfonamide group. This compound is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula |

C7H7BrFNO2S |

|---|---|

Molecular Weight |

268.11 g/mol |

IUPAC Name |

N-(2-bromo-5-fluorophenyl)methanesulfonamide |

InChI |

InChI=1S/C7H7BrFNO2S/c1-13(11,12)10-7-4-5(9)2-3-6(7)8/h2-4,10H,1H3 |

InChI Key |

ISWMQYMJGRZPDS-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=CC(=C1)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-5-fluorophenyl)methanesulfonamide typically involves the reaction of 2-bromo-5-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(2-Bromo-5-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Reduction Products: Reduction typically results in the formation of amines or other reduced species.

Scientific Research Applications

N-(2-Bromo-5-fluorophenyl)methanesulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-Bromo-5-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(2-Fluorophenyl)methanesulfonamide: Similar in structure but lacks the bromine atom, leading to different chemical and biological properties.

N-(4-Bromo-2-fluorophenyl)methanesulfonamide: The position of the bromine and fluorine atoms is reversed, resulting in distinct reactivity and applications.

Uniqueness: N-(2-Bromo-5-fluorophenyl)methanesulfonamide is unique due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .

Biological Activity

N-(2-Bromo-5-fluorophenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its structural characteristics and biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBrFNOS. The compound features a methanesulfonamide group attached to a phenyl ring with bromine and fluorine substituents at the 2 and 5 positions, respectively. This unique substitution pattern enhances its chemical reactivity and biological properties, making it a candidate for various pharmaceutical applications.

The primary mechanism of action involves the compound's ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acids in enzyme active sites, leading to competitive inhibition. The presence of bromine and fluorine enhances binding affinity through halogen bonding and hydrophobic interactions , which are crucial for its antibacterial properties.

Antibacterial Properties

This compound has been studied for its potential antibacterial effects, similar to other sulfonamides. Research indicates that it can inhibit bacterial growth by targeting essential enzymes involved in bacterial metabolism. The compound has shown effectiveness against various strains, particularly those exhibiting resistance to traditional antibiotics.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound effectively inhibits specific enzymes through competitive inhibition mechanisms. For instance, it has been shown to inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria, thereby preventing bacterial proliferation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the positioning of halogen atoms significantly impacts the compound's biological activity. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at 2-position, Fluorine at 5-position | High antibacterial activity |

| N-(2-Bromo-4-chlorophenyl)methanesulfonamide | Bromine at 2-position, Chlorine at 4-position | Moderate activity |

| N-(3-Bromo-5-fluorophenyl)methanesulfonamide | Bromine at 3-position | Altered potency |

The unique halogen arrangement in this compound significantly influences both its chemical reactivity and biological activity compared to structurally similar compounds.

Case Studies

- In Vitro Efficacy Against Resistant Strains : A study demonstrated that this compound exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was able to reduce bacterial counts significantly in laboratory settings, suggesting potential for therapeutic use.

- Enzyme Interaction Studies : Further research focused on the interaction between the compound and DHPS revealed that it binds competitively with a Ki value indicating strong binding affinity. This interaction was crucial for understanding the mechanism behind its antibacterial effects.

- Toxicity Assessments : Toxicological evaluations showed that while the compound is effective against bacteria, it exhibits low cytotoxicity in mammalian cell lines at therapeutic concentrations, indicating a favorable safety profile for potential drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.